molecular formula C14H21BrO B1291472 1-Bromo-4-[(2-ethylhexyl)oxy]benzene CAS No. 164352-24-3

1-Bromo-4-[(2-ethylhexyl)oxy]benzene

Cat. No.: B1291472
CAS No.: 164352-24-3
M. Wt: 285.22 g/mol
InChI Key: PLKHKVHXKXGJAO-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-ethylhexyl)oxy]benzene is an organic compound with the molecular formula C14H21BrO. It is a brominated aromatic ether, where a bromine atom is attached to the benzene ring and an ethylhexyl group is connected through an oxygen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be synthesized through the bromination of 4-[(2-ethylhexyl)oxy]benzene. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(2-ethylhexyl)oxy]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phenols or quinones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of ethers, amines, or other substituted benzene derivatives.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of the corresponding hydrocarbon, 4-[(2-ethylhexyl)oxy]benzene.

Scientific Research Applications

1-Bromo-4-[(2-ethylhexyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-ethylhexyl)oxy]benzene involves its interaction with molecular targets through its bromine and ethylhexyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethylhexyl group can influence the compound’s solubility and reactivity. The compound’s effects are mediated through its interactions with specific enzymes, receptors, or other biomolecules, leading to various biological and chemical outcomes.

Comparison with Similar Compounds

1-Bromo-4-[(2-ethylhexyl)oxy]benzene can be compared with other brominated aromatic ethers, such as:

    1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethylhexyl group.

    1-Bromo-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an ethylhexyl group.

    1-Bromo-4-butoxybenzene: Similar structure but with a butoxy group instead of an ethylhexyl group.

The uniqueness of this compound lies in its specific ethylhexyl group, which imparts distinct physical and chemical properties, such as solubility and reactivity, compared to its analogs.

Properties

IUPAC Name

1-bromo-4-(2-ethylhexoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHKVHXKXGJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626648
Record name 1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164352-24-3
Record name 1-Bromo-4-[(2-ethylhexyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 l sulfonating flask equipped with stirrer, condenser, dropping funnel and internal thermometer is charged with 86.5 g (0.5 mol) of 4-bromophenol in 500 ml of methylcellosolve. After the mixture is heated to 60° C., 70.0 g of 30% NaOH (0.53 mol) are slowly run in. Stirring is continued for 15 minutes before 116.8 g (0.575 mol) of 3-bromomethylheptane are added dropwise over a period of 45 minutes. The reaction is continued overnight at 100° C. The thin-layer chromatogram shows almost quantitative conversion. Solvent and excess bromide are removed in vacuo, and the residue (oil) is taken up in 600 ml of toluene. The resulting solution is extracted three times with water. The organic phase is dried over sodium sulfate and evaporated to dryness to give 119.3 g (84% of theory) of 4-(2-ethylhexyloxy)bromobenzene as a light yellow oil.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
116.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 17.4 g, 435 mmol) was added in portions to a cold (ice-bath) solution of 4-bromophenol (49.0 g, 283 mmol) in dry DMF (780 cm3). The mixture was stirred at that temperature for 2 h and the ice bath was removed. A solution of 2-ethylhexylbromide (54.4 cm3, 306 mmol) in 150 cm3 of dry DMF was added dropwise through an addition funnel to the reaction mixture and the reaction was stirred at room temperature overnight (21 h). The resultant mixture was diluted with water (400 cm3) and ether (500 cm3). The two phases were separated. The aqueous layer was extracted with ether (3×300 cm3) and the organic portion and the ether extracts were dried over anhydrous MgSO4, filtered and the filtrate was collected and evaporated under reduced pressure to leave yellow oil. Column chromatography over silica gel (half amount each time) with light petroleum as eluent afforded R1 (54.1 g, 67%) as colourless oil; λmax(CH2Cl2)/nm 284 (ε/dm3mol−1cm−1 1251), and 291 sh (1001); δH(400 MHz; CDCl3) 0.83-0.97 (6H, m, Me), 1.30-1.57 (8H, m, CH2), 1.68-1.79 (1H, m, CH), 3.78-3.84 (2H, m, ArOCH2), 6.74-6.80 (2H, m, ArH), and 7.33-7.40 (2H, m, ArH); δC(100 MHz; CDCl3) 11.1, 14.1, 23.0, 23.8, 29.1, 30.4, 39.3, 70.7, 112.4, 116.3, 132.1, and 158.5.
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
780 mL
Type
solvent
Reaction Step Two
Quantity
54.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Four
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400 mL
Type
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500 mL
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[Compound]
Name
λmax(CH2Cl2)
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Reaction Step Five

Synthesis routes and methods III

Procedure details

To a 1-L round-bottomed flask were added 4-bromophenol (60.0 g, 0.35 mol), potassium carbonate (52.7 g, 0.38 mol), 2-ethylhexyl bromide (73.7 g, 0.38 mol) and DMF 200 mL. The reaction mixture was stirred at 90° C. under nitrogen overnight. The reaction was poured into water and extracted with ether three times and the combined organic phase was washed with water three times and dried over MgSO4. After solvent was removed, the crude product was obtained as light brown liquid. Pure product was obtained by column chromatography on silica gel using ether/hexane (10/90) as an eluent to give 71.2 g of light yellow liquid at 72% yield. 1H NMR (CDCl3)δ (ppm): 0.88-0.93 (m, 6 H, CH3), 1.27-1.46 (m, 8 H), 1.65-1.74 (m, 1 H), 3.78 (d, J=5.7 Hz, 2 H, OCH2), 6.76 (d, J=8.9 Hz, 2 H), 7.33 (d, J=8.9 Hz, 2 H). 13C NMR (CDCl3): 11.08, 14.08, 23.03, 23.80, 29.05, 30.46, 39.29, 70.72, 112.42, 116.29, 132.11, 158.47. FD-MS: m/z 285 (M+).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
52.7 g
Type
reactant
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
ether hexane
Quantity
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-[(2-ethylhexyl)oxy]benzene
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